(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride
Overview
Description
(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyridine ring attached to a propan-1-amine group, and it is commonly used in research and industrial processes.
Synthetic Routes and Reaction Conditions:
Reduction of Pyridine Derivatives: One common method involves the reduction of pyridine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amination of Alkyl Halides: Another approach is the amination of alkyl halides, where an alkyl halide is reacted with ammonia or an amine under suitable conditions to form the desired compound.
Chiral Resolution: To obtain the (R)-enantiomer, chiral resolution techniques can be employed, often involving the use of chiral resolving agents or enzymes.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the pyridine nitrogen or the amine group is substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Pyridine N-oxide, pyridine-2-carboxylic acid.
Reduction Products: (R)-1-(Pyridin-2-yl)ethanamine, (R)-1-(Pyridin-2-yl)propan-1-ol.
Substitution Products: Various substituted pyridines and amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biochemical studies, helping to understand protein interactions and enzyme mechanisms. Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. In drug development, it may interact with biological targets to produce therapeutic effects.
Comparison with Similar Compounds
(R)-1-(Pyridin-2-yl)ethanol: Similar structure but with an additional hydroxyl group.
(R)-1-(Pyridin-2-yl)ethanamine: Similar structure but without the dihydrochloride moiety.
(R)-1-(Pyridin-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of the amine group.
Uniqueness: (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its chiral nature also makes it valuable in enantioselective synthesis and chiral resolution processes.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields
Properties
IUPAC Name |
(1R)-1-pyridin-2-ylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-7(9)8-5-3-4-6-10-8;;/h3-7H,2,9H2,1H3;2*1H/t7-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORURRAVEPLPSIJ-XCUBXKJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263198-96-4 | |
Record name | (1R)-1-(pyridin-2-yl)propan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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